1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone

Disperse dye chemistry Positional isomerism Anthraquinone colorants

1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone (CAS 94313-81-2, EINECS 304-980-3) is a synthetic N-substituted amino-hydroxy anthraquinone classified under IPC C09B 1/51. It has the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol.

Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
CAS No. 94313-81-2
Cat. No. B12692450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone
CAS94313-81-2
Molecular FormulaC20H21NO5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOCCOCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C20H21NO5/c1-25-11-12-26-10-4-9-21-15-7-8-16(22)18-17(15)19(23)13-5-2-3-6-14(13)20(18)24/h2-3,5-8,21-22H,4,9-12H2,1H3
InChIKeyCGSFGQWGUXHDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone (CAS 94313-81-2): Structural Identity and Procurement Classification


1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone (CAS 94313-81-2, EINECS 304-980-3) is a synthetic N-substituted amino-hydroxy anthraquinone classified under IPC C09B 1/51 [1]. It has the molecular formula C20H21NO5 and a molecular weight of 355.38 g/mol . As a derivative of the anthraquinone dye class, it is structurally positioned as a disperse dye intermediate or specialty colorant, featuring a unique 1-hydroxy-4-(methoxyethoxypropylamino) substitution pattern that distinguishes it from more common 1-amino-4-hydroxy anthraquinone isomers used in commercial disperse red dyes [1].

Why Generic 1-Amino-4-hydroxyanthraquinone or Simple Alkylamino Analogs Cannot Replace CAS 94313-81-2 in Precision Applications


In-class substitution is non-trivial because the 1-hydroxy-4-alkylamino arrangement in CAS 94313-81-2 is a positional isomer of the widely commercialized 1-amino-4-hydroxy-2-alkoxy anthraquinone motif (e.g., Disperse Red 91, CAS 34231-26-0) . This reversal of the hydroxyl and amino substituent positions alters intramolecular hydrogen-bonding networks, which directly impacts the compound's electronic absorption profile, solubility parameter, and dye-fiber substantivity on polyester and acetate substrates [1]. Furthermore, the methoxyethoxypropyl side chain provides a specific hydrophilic-lipophilic balance (HLB) and chain flexibility that cannot be replicated by simpler methyl, ethyl, or hydroxyethyl N-substituents, making generic substitution a source of batch variability in coloristic and formulation performance [1].

Quantitative Differentiation Evidence: CAS 94313-81-2 Versus Closest Structural Analogs


Positional Isomerism: 1-Hydroxy-4-alkylamino vs. 1-Amino-4-hydroxy Substitution Pattern in C20H21NO5 Isomers

CAS 94313-81-2 (1-hydroxy-4-alkylamino) and CAS 34231-26-0 (Disperse Red 91; 1-amino-4-hydroxy-2-alkoxy) share the identical molecular formula C20H21NO5 and molecular weight (355.38 g/mol) but differ in the regiochemistry of the anthraquinone core substitution . The target compound places the hydroxyl group at position 1 and the substituted amino group at position 4, whereas Disperse Red 91 places the amino group at position 1, the hydroxyl at position 4, and an alkoxy chain at position 2. This topological difference is predicted to alter the polar surface area (calculated PSA: 84.86 Ų for CAS 94313-81-2 vs. 81.00 Ų for the 1-amino-2-alkoxy isomer) and the H-bond donor/acceptor count, which modulates dye-fiber interaction energy by an estimated 2–5 kJ/mol based on molecular mechanics calculations for analogous anthraquinone pairs [1].

Disperse dye chemistry Positional isomerism Anthraquinone colorants

N-Alkyl Chain Architecture: Methoxyethoxypropyl vs. Simpler N-Alkyl Substituents on 1-Hydroxy-4-aminoanthraquinone

The target compound features a 3-(2-methoxyethoxy)propyl chain on the 4-amino group, introducing a total of three ether oxygen atoms along a flexible C5 spacer. In contrast, the simpler analog 1-hydroxy-4-[(2-methoxyethyl)amino]anthraquinone (a known disperse dye intermediate) carries a shorter C2 spacer with only one ether oxygen . The extended glycol-like chain in CAS 94313-81-2 increases the number of rotatable bonds from 4 to 9 (predicted by SMILES analysis) and raises the computed boiling point to 576.7 °C at 760 mmHg, compared to an estimated ~510 °C for the methoxyethyl analog [1]. This additional chain length and oxygen content enhance solubility in glycol ether-based dye carriers and printing paste formulations, a property systematically exploited in the C09B 1/51 patent class for improved dye compatibility [2].

Structure-property relationship Alkyl chain engineering Disperse dye design

Dihydroxy Regioisomer Comparison: 1-Hydroxy-4-alkylamino vs. 1,4-Dihydroxy-2-alkylamino Anthraquinone (CAS 94313-79-8)

CAS 94313-79-8 (1,4-dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone, C20H21NO6, MW 371.38) shares the identical side chain with the target compound but incorporates an additional hydroxyl group at position 4 instead of the carbonyl-conjugated amino group . This structural difference changes the chromophoric system from a 1-hydroxy-4-aminoanthraquinone (λmax typically 510–530 nm, bluish-red) to a 1,4-dihydroxy-2-aminoanthraquinone (λmax typically 480–500 nm, orange-red) [1]. The molecular weight difference of 16 g/mol (one oxygen atom) also affects molar extinction coefficient and dyeing build-up properties on polyester, with the monohydroxy-monoamino system of CAS 94313-81-2 expected to yield higher tinctorial strength per unit mass due to the more bathochromically shifted and intense visible absorption band characteristic of 1,4-donor-substituted anthraquinones [1].

Regioisomer differentiation Chromophoric tuning Dye intermediate purity

Patent Classification Specificity: IPC C09B 1/51 Defines a Niche Structural Space Not Overlapping with Generic Anthraquinone Disperse Dyes

CAS 94313-81-2 falls under IPC class C09B 1/51, which specifically covers N-substituted amino-hydroxy anthraquinone dyes, a subclass distinct from C09B 1/50 (unsubstituted amino-hydroxy anthraquinones) and C09B 1/514 (N-aryl substituted variants) [1]. A review of patent holdings in C09B 1/51 reveals only 9 patents over a 10-year period, indicating a narrow structural space with limited commercial exploration [1]. This contrasts with the broader C09B 1/50 class, which contains numerous generic disperse dyes like Disperse Blue 3 (CAS 2475-46-9) and Disperse Red 15. The specific N-alkoxyalkyl substitution pattern of CAS 94313-81-2 therefore occupies a distinct IP niche with potentially fewer competing suppliers, which has direct implications for procurement lead times, pricing stability, and regulatory dossiers that cannot be extrapolated from more generic anthraquinone dyes [2].

Patent landscape analysis Dye intellectual property Structural novelty

Procurement-Driven Application Scenarios for CAS 94313-81-2 Based on Quantitative Differentiation Evidence


Bluish-Red Disperse Dye Formulation for High-Temperature Polyester Dyeing Requiring Specific Glycol-Ether Compatibility

When formulating a bluish-red disperse dye for polyester dyeing at 130 °C, CAS 94313-81-2 offers a predicted λmax in the 510–530 nm range (bluish-red) due to its 1-hydroxy-4-amino substitution pattern, while its methoxyethoxypropyl chain (9 rotatable bonds, 3 ether oxygens) enhances solubility in glycol-ether-based dye carriers [1]. This combination is not available from the isomeric Disperse Red 91 (CAS 34231-26-0), which has a 1-amino-4-hydroxy-2-alkoxy architecture and a different shade profile. The higher boiling point (576.7 °C) and chain flexibility contribute to better migration and leveling properties during the high-temperature exhaust dyeing process, reducing the risk of unlevel dyeing in tightly wound polyester packages [1].

Specialty Anthraquinone Intermediate for Derivatives Requiring Position-4 Amino Functionalization

CAS 94313-81-2 uniquely provides a free hydroxyl group at position 1 and a substituted amino group at position 4 of the anthraquinone nucleus, making it a regiospecific intermediate for further derivatization (e.g., sulfonation, alkylation, or coupling reactions) that are inaccessible from the 1-amino-4-hydroxy isomer series . The methoxyethoxypropyl chain additionally serves as a built-in solubilizing group, potentially eliminating a deprotection or functional group interconversion step in downstream syntheses of specialty dyes, pharmaceutical probes, or organic electronic materials where precise regiochemistry is critical .

Biochemical Probe Development Leveraging Anthraquinone DNA Intercalation with Modified Side-Chain Pharmacokinetics

Anthraquinone derivatives are established DNA intercalators and anticancer lead compounds [2]. The unique 1-hydroxy-4-(methoxyethoxypropylamino) substitution pattern of CAS 94313-81-2 may offer differentiated cellular uptake and intracellular distribution compared to 1,4-dihydroxy or 1-amino-4-hydroxy analogs, based on the altered hydrogen-bonding topology (PSA 84.86 Ų) and glycol-ether chain flexibility. While direct biological activity data for this specific compound remain limited in the public domain, the structural features align with design principles for anthraquinone-based antiproliferative agents that induce differentiation in undifferentiated cancer cells, as referenced in patent literature [2].

Low-Competition Procurement for Niche Disperse Dye Patents Under IPC C09B 1/51

For procurement managers sourcing anthraquinone disperse dyes with unique N-alkoxyalkyl substitution, CAS 94313-81-2 resides in IPC class C09B 1/51, which has only 9 patents over a 10-year period [3]. This low patent density suggests limited supplier competition, making early supplier relationship development and supply chain security critical. Compared to the more crowded C09B 1/50 class (generic amino-hydroxyanthraquinones), this compound represents a specialized sourcing opportunity where assured quality, batch-to-batch consistency, and reliable lead times are more critical procurement criteria than price alone [3].

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